molecular formula C7H6ClNO4S B2570465 2-Methyl-6-nitrobenzene-1-sulfonyl chloride CAS No. 56202-22-3

2-Methyl-6-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2570465
CAS No.: 56202-22-3
M. Wt: 235.64
InChI Key: BLIRLAVMSGHPBY-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of benzene, featuring a methyl group, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzene-1-sulfonyl chloride can be synthesized through a multi-step process involving nitration and sulfonation reactions. One common method involves the nitration of 2-methylbenzene (toluene) to form 2-methyl-6-nitrotoluene, followed by sulfonation with chlorosulfonic acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and sulfonation processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-methyl-6-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its reactivity and applications. The combination of these functional groups allows for specific chemical transformations that are not possible with other similar compounds .

Properties

IUPAC Name

2-methyl-6-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-3-2-4-6(9(10)11)7(5)14(8,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIRLAVMSGHPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56202-22-3
Record name 2-methyl-6-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a similar fashion using route 39 general procedure 96, 2-methyl-6-nitro-benzenesulfonic acid 451 (7.2 g crude), SOCl2 (16 ml) and DMF (0.35 ml) at 90° C. for 3 h gave the title compound (3.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
2-methyl-6-nitro-benzenesulfonic acid
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
solvent
Reaction Step Three

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